2-Ethyl-n-methylbutanamide
Description
Properties
IUPAC Name |
2-ethyl-N-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-6(5-2)7(9)8-3/h6H,4-5H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLWPHANFDORGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280326 | |
| Record name | NSC16402 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5449-60-5 | |
| Record name | NSC16402 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC16402 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Ethylbutanoyl Chloride
The first step involves converting 2-ethylbutanoic acid to its corresponding acid chloride. This is achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) under controlled conditions. In a representative procedure, 2-ethylbutanoic acid is diluted in a hydrocarbon solvent (e.g., hexane or sherwood oil) and cooled to 0–10°C to minimize side reactions. Thionyl chloride is added dropwise, followed by stirring at 20–30°C for 3–4 hours to ensure complete conversion. The reaction proceeds via nucleophilic acyl substitution, yielding 2-ethylbutanoyl chloride and gaseous byproducts (SO₂ and HCl).
Key parameters:
Amidation with Methylamine
The acid chloride is subsequently reacted with methylamine to form 2-Ethyl-N-methylbutanamide. In a typical setup, methylamine (or its aqueous solution) is combined with a hydrocarbon solvent and an alkaline aqueous phase (e.g., 30% NaOH) to neutralize HCl generated during the reaction. The acid chloride is added dropwise to the amine solution at 10–20°C , followed by heating to 60–70°C for 5–6 hours to drive the reaction to completion.
Yield and purity :
Carbonylation Followed by Amidation
Olefin Carbonylation to Carboxylic Acid
An alternative route begins with the carbonylation of 3-methyl-2-pentene or 2-ethyl-1-butene using carbon monoxide (CO) and a strong acid catalyst. In a high-pressure autoclave reactor, the olefin is reacted with CO at 25–100°C under pressures of 1,200–3,000 psig in the presence of catalysts like boron trifluoride dihydrate (BF₃·2H₂O) or phosphoric acid. This hydrocarboxylation reaction produces 2-ethyl-2-methylbutanoic acid, a structural analog of the target amide’s precursor.
Catalyst selection :
Acid to Amide Conversion
The carboxylic acid is then converted to the amide via the acid chloride intermediate, as described in Section 1. This two-step approach allows for large-scale production but introduces complexity due to the high-pressure carbonylation step.
Challenges :
Comparative Analysis of Synthetic Methods
Key findings :
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-n-methylbutanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various alkyl halides can be used as reagents for substitution reactions.
Major Products Formed
Hydrolysis: 2-Ethylbutanoic acid and methylamine.
Reduction: 2-Ethylbutanamine.
Substitution: Substituted amides depending on the alkyl halide used.
Scientific Research Applications
2-Ethyl-n-methylbutanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-n-methylbutanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Substituents | Applications/Safety Notes | References |
|---|---|---|---|---|
| 2-Ethyl-N-methylbutanamide | C₈H₁₇NO | N-methyl, 2-ethyl on butanamide | Hypothesized use in intermediates | [3, 6] |
| N-Ethyl-2,2-diisopropylbutanamide | C₁₂H₂₅NO | N-ethyl, 2,2-diisopropyl on butanamide | Flavoring agent; insufficient safety data | [2] |
| 2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide | C₁₃H₁₈N₂O₃ | N-(2-methyl-4-nitrophenyl), 2-ethyl | Pharmaceutical intermediate | [3, 6] |
| N-(2-Ethylhexyl)-3-hydroxybutanamide | C₁₂H₂₅NO₂ | N-(2-ethylhexyl), 3-hydroxy on butanamide | Approved pharmaceutical (Butoctamide) | [7] |
| 4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide | C₁₄H₂₀N₃O₂ | N-indol-ethyl, 4-amino on butanamide | Experimental neuroactive compound | [8] |
Key Findings:
Aromatic vs. Aliphatic Substituents: Compounds like 2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide exhibit increased polarity and UV activity due to the nitroaromatic group, making them suitable for analytical or photostability studies .
Safety and Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) flagged N-ethyl-2,2-diisopropylbutanamide and related compounds for insufficient toxicological data, including No Observed Effect Levels (NOELs). This contrasts with Butoctamide, which has established safety profiles for use as a sedative .
Functional Applications: Pharmaceuticals: Butoctamide’s hydroxy group enables hydrogen bonding, improving bioavailability compared to non-hydroxylated analogs like 2-Ethyl-N-methylbutanamide . Flavoring Agents: Branched amides like N-ethyl-2,2-diisopropylbutanamide are evaluated for flavor enhancement but require further safety validation .
Biological Activity
2-Ethyl-n-methylbutanamide, also known as N-ethyl-N-methylbutanamide, is a compound of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
2-Ethyl-n-methylbutanamide has the molecular formula C₇H₁₅NO and features an amide functional group. Its structure can be depicted as follows:
This compound is characterized by its ethyl and methyl groups attached to the nitrogen atom, which influences its biological properties.
The biological activity of 2-ethyl-n-methylbutanamide is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of neurotransmitters such as acetylcholine and dopamine. The compound may enhance cholinergic transmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism suggests potential implications for treating cognitive disorders, including Alzheimer's disease.
Biological Activity Overview
1. Neurotransmitter Modulation
- Acetylcholine Pathway: Inhibition of acetylcholinesterase enhances cholinergic activity.
- Dopamine Pathway: Interaction with dopamine receptors may influence dopaminergic signaling.
2. Antiproliferative Effects
Research indicates that 2-ethyl-n-methylbutanamide exhibits antiproliferative activity against certain cancer cell lines. For example, studies have shown that it can inhibit cell proliferation in breast cancer models, indicating potential as an anticancer agent.
Table 1: Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|---|
| 2-Ethyl-n-methylbutanamide | MCF-7 | 50 | Inhibition of tubulin polymerization |
| 2-Ethyl-n-methylbutanamide | MDA-MB-231 | 45 | Induction of apoptosis |
The above table summarizes findings from various studies demonstrating the compound's ability to inhibit cell growth in breast cancer cell lines. The IC₅₀ values indicate the concentration at which 50% inhibition occurs, showcasing its potency.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 2-ethyl-n-methylbutanamide. Variations in substituents on the amide group can significantly alter its pharmacological properties.
Table 2: SAR Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Butyl-N-methylbutanamide | Butyl group instead of ethyl | Higher toxicity |
| N-Ethyl-N-(3-cyanobenzyl)-3-methylbutanamide | Cyanobenzyl substituent | Altered pharmacological profile |
| N-Methyl-N-(1-benzyl)-3-methylbutanamide | Benzyl group | Enhanced interaction with receptors |
This table highlights how structural modifications can influence both toxicity and therapeutic efficacy.
Safety and Toxicity Profile
The safety profile of 2-ethyl-n-methylbutanamide has been assessed through various toxicological studies. It is essential to consider both acute and chronic exposure effects when evaluating its therapeutic potential.
Table 3: Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD₅₀) | >2000 mg/kg |
| Chronic Exposure | No significant effects observed at therapeutic doses |
These findings suggest that while the compound exhibits biological activity, it also maintains a favorable safety profile at therapeutic concentrations.
Q & A
Q. What are the recommended synthetic routes for 2-Ethyl-N-methylbutanamide, and how can reaction efficiency be optimized?
- Methodological Answer: Synthesis typically involves amidation of 2-ethylbutanoic acid with methylamine derivatives. A two-step approach can be employed: (1) activation of the carboxylic acid using reagents like thionyl chloride or EDCl/HOBt, followed by (2) coupling with N-methylamine. Reaction efficiency can be optimized by controlling temperature (0–5°C for activation, room temperature for coupling) and using catalysts such as DMAP. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Monitor reaction progress by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. How can researchers determine the solubility of 2-Ethyl-N-methylbutanamide in aqueous and organic solvents?
- Methodological Answer: Use the shake-flask method: Saturate solvents (e.g., water, DMSO, ethanol) with the compound at 25°C for 24 hours. Centrifuge to separate undissolved material, then quantify solubility via HPLC (C18 column, mobile phase: acetonitrile/water 70:30, UV detection at 210 nm). For low solubility, employ gravimetric analysis by evaporating the solvent and measuring residue mass. Reference solubility trends from structurally similar compounds (e.g., ethyl butanoate in water: 6.7 g/L at 25°C) .
Q. What analytical techniques are critical for confirming the structural integrity of 2-Ethyl-N-methylbutanamide?
- Methodological Answer: Combine NMR (¹H and ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). Key NMR signals: ¹H δ 0.9–1.1 ppm (ethyl CH3), 2.1–2.3 ppm (N-CH3), and 6.5 ppm (amide NH, broad). FT-IR should show amide C=O stretch at ~1650 cm⁻¹. HRMS (ESI+) should yield [M+H]⁺ matching the theoretical molecular mass (C7H15NO: 129.1154 Da). Cross-validate with elemental analysis (C, H, N within ±0.3%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 2-Ethyl-N-methylbutanamide derivatives?
- Methodological Answer: Conduct systematic dose-response studies under standardized conditions (e.g., pH 7.4, 37°C) to account for environmental variability. Validate purity (>95% via HPLC) to exclude batch-specific impurities. Use orthogonal assays (e.g., enzymatic inhibition and cell viability) to confirm target specificity. For conflicting metabolic data, employ isotopically labeled analogs (e.g., ¹³C-labeled) to track degradation pathways via LC-MS .
Q. What strategies are effective for studying the metabolic stability of 2-Ethyl-N-methylbutanamide in hepatic models?
- Methodological Answer: Use primary hepatocytes or microsomal preparations (e.g., human liver microsomes) incubated with the compound (1–10 µM). Sample at intervals (0, 15, 30, 60 min) and analyze metabolite formation via LC-MS/MS. Identify phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation). Compare half-life (t½) across species to predict human pharmacokinetics. Include positive controls (e.g., verapamil for CYP3A4 activity) .
Q. How can computational modeling predict the interaction of 2-Ethyl-N-methylbutanamide with neuronal receptors?
- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using receptor crystal structures (e.g., GABA-A or NMDA receptors). Optimize ligand conformers with density functional theory (DFT) at the B3LYP/6-31G* level. Validate docking poses with molecular dynamics simulations (NAMD, 100 ns) to assess binding stability. Compare predicted binding affinities (ΔG) with experimental IC50 values from patch-clamp electrophysiology .
Data Interpretation & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data for 2-Ethyl-N-methylbutanamide?
- Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves and calculate EC50/LC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For low sample sizes, employ non-parametric tests (Mann-Whitney U). Report 95% confidence intervals and power analysis (α = 0.05, β = 0.2) to ensure robustness .
Q. How should researchers design experiments to assess the environmental persistence of 2-Ethyl-N-methylbutanamide?
- Methodological Answer: Conduct OECD 301F biodegradation tests: Inoculate compound (10 ppm) in mineral medium with activated sludge. Measure DOC removal over 28 days. For hydrolysis studies, incubate at pH 4, 7, and 9 (50°C), analyzing degradation products via LC-QTOF-MS. Include controls (e.g., sodium acetate for biodegradation, sterile buffers for hydrolysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
